N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide
Description
N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole dioxide core linked to a 2-(trifluoromethyl)benzenesulfonamide moiety via an ethyl spacer. This compound combines a sulfonamide group, known for its role in enzyme inhibition and bioactivity, with a fused thiadiazole dioxide ring system, which contributes to its electronic and steric properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O4S2/c1-21-13-7-3-4-8-14(13)22(28(21,25)26)11-10-20-27(23,24)15-9-5-2-6-12(15)16(17,18)19/h2-9,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJCHXCXMOKZHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Introduction of the methyl group: This step may involve alkylation reactions using methylating agents.
Attachment of the ethyl linker: This can be done through nucleophilic substitution reactions.
Incorporation of the trifluoromethyl group: This step often involves the use of trifluoromethylating reagents.
Formation of the benzenesulfonamide moiety: This can be achieved through sulfonation reactions followed by amide formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethylenediamine linker and sulfonamide group enable nucleophilic displacement under controlled conditions:
For example, FeCl₂-catalyzed reductive coupling with nitroarenes in DMSO produces aryl-sulfonamide hybrids via nitroso intermediates .
Cyclization and Heterocycle Formation
The thiadiazole moiety participates in cyclization reactions to generate fused heterocycles:
Notably, hydrazinolysis of ester precursors followed by H₂SO₄ treatment yields 4-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]amino}benzenesulfonamide .
Electrophilic Aromatic Substitution
The electron-deficient trifluoromethylbenzene ring undergoes selective substitution:
| Reaction | Conditions | Position | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C, 2 hr) | Meta to sulfonamide group | |
| Halogenation | Cl₂/AlCl₃ (rt, 1 hr) | Para to trifluoromethyl group |
The trifluoromethyl group directs electrophiles to the meta position relative to the sulfonamide.
Reductive and Oxidative Transformations
The sulfonamide and thiadiazole groups participate in redox reactions:
For instance, NaHSO₃-mediated reduction facilitates coupling with nitroarenes to form biaryl sulfonamides .
Hydrolysis and Degradation
Stability under hydrolytic conditions:
| Condition | pH | Time | Effect | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 1–3 | 24 hr | Cleavage of sulfonamide bond | |
| Basic Hydrolysis | 10–12 | 12 hr | Degradation of thiadiazole ring to sulfonic acid derivatives |
The compound is stable in neutral aqueous solutions but degrades under extreme pH.
Biological Activity and Reactivity
While not a direct chemical reaction, the compound inhibits bacterial dihydropteroate synthase via sulfonamide coordination to the pterin-binding site . This mechanism parallels classic sulfonamide antibiotics but is enhanced by the thiadiazole’s electron-withdrawing effects .
Scientific Research Applications
Thiadiazole derivatives have been extensively studied for their diverse pharmacological properties. The specific compound in focus demonstrates potential in several areas:
- Antimicrobial Activity : Thiadiazoles are known for their significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives similar to this compound have shown moderate to good antimicrobial effects in vitro against various strains such as Streptococcus and Escherichia coli .
- Anticancer Potential : Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. Compounds with similar structural motifs have been tested against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer), showing selective cytotoxicity and inducing apoptosis pathways. The mechanism often involves cell cycle arrest and modulation of apoptotic markers such as Bax/Bcl-2 ratios .
- Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various thiadiazole derivatives, including the compound in focus. Results indicated that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide | 32 | Moderate |
| Control Antibiotic | 16 | Strong |
Case Study 2: Anticancer Activity
In vitro studies on the anticancer effects of this compound were conducted using MCF-7 breast cancer cells. The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
Mechanism of Action
The mechanism of action of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in Cyclization Reactions
Compounds derived from benzo[e]thiazine 1,1-dioxides (e.g., 3-dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide) share a fused thiadiazole/sulfone core with the target compound. However, the target molecule lacks the dimethylamino substituent and instead incorporates a benzenesulfonamide group. Cyclization reactions of 2-methyl derivatives with sulfamoyl chlorides yield bis-sulfonamides (e.g., 2,2’-ethylene-bis(benzenesulfonamides)) or thiazole dioxides (e.g., 2,3-dihydro-1,2-benzothiazole 1,1-dioxides), which differ in linkage and substitution patterns .
Sulfonylurea Herbicides
Sulfonamide-based agrochemicals such as triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester share a sulfonylurea bridge but utilize triazine rings instead of thiadiazole. The trifluoromethyl group in the target compound mirrors the trifluoroethoxy group in triflusulfuron, enhancing resistance to enzymatic degradation. However, the target’s thiadiazole dioxide core may confer distinct electronic properties compared to triazine-based herbicides .
Pharmacologically Active Thiazole Derivatives
Thiazole-containing compounds, such as those listed in Pharmacopeial Forum (e.g., thiazol-5-ylmethyl carbamates), exhibit complex peptide-like structures with carbamate linkages. In contrast, the target compound’s simpler sulfonamide-thiadiazole architecture may prioritize different biological targets, such as sulfotransferases or carbonic anhydrases, rather than protease or kinase inhibition .
Key Research Findings
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that belongs to the class of thiadiazoles. This compound exhibits a diverse range of biological activities due to its unique structural features, including a thiadiazole ring and sulfonamide moieties. The following sections delve into its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 357.39 g/mol. Its structure consists of:
- A thiadiazole ring fused with a benzene derivative.
- A trifluoromethyl group that enhances its biological activity.
- A benzenesulfonamide moiety that contributes to its pharmacological properties.
Biological Activities
The biological activities of this compound can be summarized as follows:
Antimicrobial Activity
Studies have shown that derivatives containing thiadiazole structures exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Compounds with similar structures demonstrated activity against various Gram-positive and Gram-negative bacteria. The incorporation of the thiadiazole moiety has been linked to enhanced antibacterial efficacy compared to standard antibiotics like penicillin .
- Antifungal Activity : These compounds also show promising antifungal effects against strains such as Aspergillus niger and Penicillium sp. .
Anticancer Activity
Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. For instance:
- In vitro studies have shown moderate inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various signaling pathways.
Other Pharmacological Activities
The compound has also been investigated for additional pharmacological effects:
- Anti-inflammatory : Thiadiazole derivatives have shown potential in reducing inflammation markers.
- Antidiabetic : Some studies suggest that these compounds may inhibit enzymes like α-glucosidase and α-amylase, contributing to their antidiabetic properties .
The mechanism by which this compound exerts its biological effects involves:
- Binding to specific enzymes or receptors , modulating their activity.
- Interfering with signal transduction pathways , leading to altered gene expression and cellular responses.
Case Studies
Several studies have explored the biological activity of similar thiadiazole derivatives:
Q & A
Basic: What synthetic routes are commonly employed for synthesizing this compound, and what are the critical reaction parameters?
Methodological Answer:
The compound is synthesized via multi-step organic reactions, often involving cyclization and sulfonamide coupling. Key steps include:
- Cyclization of thiadiazole intermediates : For the benzo[c][1,2,5]thiadiazol core, cyclization is achieved using reagents like iodine and triethylamine in DMF at reflux (1–3 min), followed by sulfur elimination .
- Sulfonamide coupling : The ethyl linker is functionalized with 2-(trifluoromethyl)benzenesulfonamide under nucleophilic substitution conditions. Solvent choice (e.g., acetonitrile) and temperature control (reflux) are critical for yield optimization .
Key Parameters : Reaction time, solvent polarity, and stoichiometric ratios of intermediates (e.g., N-phenylhydrazinecarboxamides) directly influence purity and yield .
Basic: How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
Structural validation employs:
- Spectroscopic techniques :
- Elemental analysis : Matches experimental vs. calculated C, H, N, S, and F percentages to verify stoichiometry .
Advanced: What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial efficacy) across studies?
Methodological Answer:
Discrepancies in bioactivity often arise from:
- Experimental design variability : Differences in microbial strains, inoculum size, or incubation time. Standardization using CLSI/M07-A9 guidelines improves reproducibility .
- Compound solubility : Poor aqueous solubility may lead to inconsistent dosing. Use co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80) with cytotoxicity controls .
- Synergistic effects : Co-administered agents (e.g., adjuvants) may modulate activity. Isobolographic analysis or checkerboard assays quantify synergism/antagonism .
Advanced: How can reaction fundamentals inform reactor design for scaling up synthesis?
Methodological Answer:
Reactor optimization relies on:
- Kinetic studies : Determine rate-limiting steps (e.g., cyclization vs. sulfonamide coupling) using time-resolved HPLC or in-situ FTIR .
- Mass transfer considerations : For heterogeneous reactions (e.g., iodine-mediated cyclization), agitated batch reactors with high shear mixing improve interfacial contact .
- Thermodynamic modeling : Predict solvent stability and byproduct formation using COSMO-RS or Aspen Plus simulations .
Advanced: What computational methods are used to elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR analysis combines:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., bacterial dihydrofolate reductase). Docking scores correlate with experimental MIC values .
- QSAR modeling : Hammett constants or π-electron density of substituents (e.g., trifluoromethyl) are linked to bioactivity via multivariate regression .
- MD simulations : GROMACS assesses conformational stability in biological membranes, highlighting hydrophobic contributions from the benzothiadiazol core .
Basic: What are the standard protocols for evaluating this compound’s antimicrobial activity?
Methodological Answer:
Standard protocols include:
- Broth microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains per CLSI guidelines .
- Time-kill assays : Assess bactericidal vs. bacteriostatic effects by plotting log CFU/mL vs. time over 24 hours .
- Resistance profiling : Serial passaging in sub-MIC concentrations identifies mutation rates .
Advanced: How do substituents (e.g., trifluoromethyl) influence the compound’s physicochemical and pharmacokinetic properties?
Methodological Answer:
The trifluoromethyl group:
- Enhances lipophilicity : Measured via logP (e.g., shake-flask method), improving membrane permeability .
- Metabolic stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) show reduced oxidative metabolism due to C-F bond inertness .
- Electron-withdrawing effects : Hammett σ constants predict increased electrophilicity, enhancing sulfonamide reactivity in target binding .
Advanced: How can AI-driven experimental design optimize synthetic pathways?
Methodological Answer:
AI applications include:
- DOE (Design of Experiments) : Bayesian optimization screens solvent/catalyst combinations to maximize yield while minimizing steps .
- Reinforcement learning : Algorithms like ChemOS propose novel routes by training on reaction databases (e.g., Reaxys) .
- Process intensification : Neural networks predict optimal continuous-flow reactor parameters (residence time, temperature) .
Basic: What are the challenges in achieving high purity during synthesis, and how are they addressed?
Methodological Answer:
Common challenges and solutions:
- Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted sulfonamide precursors .
- Metal contamination : Chelating resins (e.g., Chelex 100) sequester residual catalysts (e.g., iodine) .
- Hygroscopicity : Lyophilization or storage under inert atmosphere (N2) prevents hydrate formation .
Advanced: What in vitro/in vivo models are suitable for assessing this compound’s toxicity profile?
Methodological Answer:
Toxicological evaluation involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
